Atrovirinone

Description

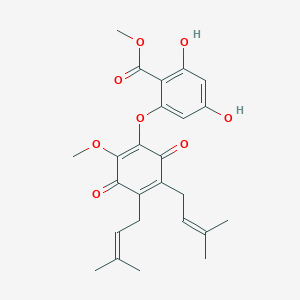

Structure

3D Structure

Properties

Molecular Formula |

C25H28O8 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl 2,4-dihydroxy-6-[2-methoxy-4,5-bis(3-methylbut-2-enyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]oxybenzoate |

InChI |

InChI=1S/C25H28O8/c1-13(2)7-9-16-17(10-8-14(3)4)22(29)24(23(31-5)21(16)28)33-19-12-15(26)11-18(27)20(19)25(30)32-6/h7-8,11-12,26-27H,9-10H2,1-6H3 |

InChI Key |

AATISISCRVORPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC2=CC(=CC(=C2C(=O)OC)O)O)CC=C(C)C)C |

melting_point |

124-125°C |

physical_description |

Solid |

Synonyms |

atrovirinone |

Origin of Product |

United States |

Isolation and Structural Elucidation in Natural Product Chemistry

Related Natural Benzoquinone Analogues and Co-isolated Compounds

Atrovirinone, a notable prenylated benzoquinone, is a constituent of the complex chemical tapestry of Garcinia atroviridis. researchgate.netresearchgate.netnih.govacs.orgcapes.gov.br Scientific investigations into this plant species have led to the isolation and characterization of a variety of other natural compounds, some of which share structural similarities with this compound or are co-extracted from the same plant parts. researchgate.netresearchgate.netacs.org These related compounds offer valuable insights into the biosynthesis and chemical diversity of Garcinia species.

A significant analogue isolated alongside this compound is 4-methylhydrothis compound, a prenylated hydroquinone (B1673460). researchgate.netresearchgate.net Hydroquinones are the reduced form of benzoquinones, highlighting a close biosynthetic relationship. chemeurope.com The isolation of both the oxidized (benzoquinone) and reduced (hydroquinone) forms from the same plant source suggests the presence of active redox enzymatic processes within the plant's metabolic pathways.

Beyond direct benzoquinone and hydroquinone analogues, a diverse array of other phytochemicals has been co-isolated from the roots and other parts of Garcinia atroviridis. These include:

Depsidones: Atrovirisidone (B1251479) and atrovirisidone B are prenylated depsidones found in the roots. researchgate.netresearchgate.netnih.gov Depsidones are a class of polyphenolic compounds formed by the esterification of two phenolic carboxylic acid units.

Flavonoids: Naringenin (B18129) and the biflavonoid 3,8''-binaringenin have been identified. researchgate.net Morelloflavone and its glycoside, fukugiside (morelloflavone-7-O-β-D-glucopyranoside), are other flavonoid constituents. researchgate.netresearchgate.net

Xanthones: Atroviridin, a tetracyclic polyhydroxylated xanthone (B1684191), has been reported from the stem bark. acs.org

Organic Acids and their Derivatives: Garcinia acid (hydroxycitric acid) and its derivatives, including its γ-lactone and 1',1''-dibutyl methyl hydroxycitrate, have been isolated, primarily from the fruits. acs.orgsemanticscholar.orgscispace.com

Fatty Acids: 14-cis-docosenoic acid has also been identified from the roots. researchgate.netresearchgate.net

Other Phenolic Compounds and Triterpenoids: Research has also indicated the presence of garcinol, isogarcinol, and camboginol in G. atroviridis. researchgate.net

The co-isolation of these varied classes of compounds with this compound underscores the rich and complex phytochemistry of Garcinia atroviridis. The presence of prenylated compounds across different structural classes, such as this compound (benzoquinone), atrovirisidone (depsidone), and others, points to a common biosynthetic precursor, likely involving the attachment of isoprenyl groups derived from the mevalonate (B85504) or MEP/DOXP pathway to different aromatic scaffolds.

The following table provides a summary of the compounds that have been co-isolated with this compound from Garcinia atroviridis.

| Compound Name | Class | Plant Part |

| 4-Methylhydrothis compound | Prenylated Hydroquinone | Roots |

| Atrovirisidone | Prenylated Depsidone (B1213741) | Roots |

| Atrovirisidone B | Prenylated Depsidone | Roots |

| Naringenin | Flavanone | Roots |

| 3,8''-Binaringenin | Biflavonoid | Roots |

| Morelloflavone | Biflavonoid | Roots |

| Fukugiside | Flavonoid Glycoside | Roots |

| Atroviridin | Xanthone | Stem Bark |

| Garcinia Acid | Organic Acid | Fruits |

| 14-cis-Docosenoic Acid | Fatty Acid | Roots |

| Garcinol | Prenylated Benzophenone | Not specified |

| Isogarcinol | Prenylated Benzophenone | Not specified |

| Camboginol | Prenylated Benzophenone | Not specified |

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Origins of Atrovirinone

The biosynthesis of this compound is believed to originate from precursors within the plant. researchgate.net It has been suggested that this compound, a benzoquinone, and atrovirisidone (B1251479), a depsidone (B1213741), isolated from the roots of Garcinia atroviridis, are biogenetically related. acs.orgresearchgate.net The prevailing hypothesis is that benzoquinones like this compound are formed from depsidone or xanthone (B1684191) precursors. researchgate.netznaturforsch.com This is supported by the co-isolation of these compounds from the same plant source. znaturforsch.com

Investigation of Intermediates in this compound Biosynthesis

The study of intermediates provides crucial insights into the step-by-step process of this compound formation.

Role of 4-Methylhydrothis compound as a Putative Precursor

A key intermediate that has been identified is 4-methylhydrothis compound, a prenylated hydroquinone (B1673460). pdf4pro.comznaturforsch.com This compound was isolated from the roots of Garcinia atroviridis and is considered a direct precursor in the biosynthesis of this compound. znaturforsch.comusm.my The structure of 4-methylhydrothis compound suggests its role as an intermediate in the biogenesis of benzoquinones from depsidone precursors. researchgate.netznaturforsch.com Its discovery provides evidence for the proposed biosynthetic pathway where atrovirisidone is converted to this compound via 4-methylhydrothis compound. znaturforsch.com

Enzymatic Steps and Regulation in Garcinia Species

While the complete enzymatic machinery for this compound biosynthesis is yet to be fully elucidated, the general principles of xanthone and related compound biosynthesis in plants offer some understanding. The formation of the core structures of these compounds typically involves the shikimate pathway. frontiersin.org This pathway links carbohydrate metabolism to the production of aromatic compounds. frontiersin.org Key enzymes such as phenylalanine ammonia-lyase (PAL) are involved in the initial steps, channeling metabolites towards specialized product synthesis. frontiersin.org The formation of the characteristic ring structures is often achieved through regioselective oxidative coupling reactions mediated by specific enzymes. frontiersin.org

Comparative Biosynthesis with Structurally Similar Natural Products

The biosynthetic pathway of this compound shares similarities with that of other natural products, particularly other depsidones and benzoquinones. For instance, the biosynthesis of atranorin, a depside found in lichens, also involves the formation of a depside linkage through the activity of a polyketide synthase. nih.gov The study of these related pathways can provide a model for understanding the specific enzymatic steps involved in this compound formation. The general mechanism of forming complex natural products from simpler precursors via intermediates is a common theme in natural product biosynthesis. nih.govbeilstein-journals.org

Synthetic Methodologies and Analog Development

Total Synthesis Approaches to Atrovirinone Core Structure

The total synthesis of the this compound core, a 2-methyl-6-(3-methyl-2-butenyl)benzo-1,4-quinone, has been the subject of synthetic investigation. A key challenge lies in the regioselective C-alkylation of a phenol (B47542) precursor. ukzn.ac.za One formulated route involves a five-step process targeting the specific isomer of the natural product. ukzn.ac.za

Strategies for Regioselective Prenylation and Benzoquinone Annulation

The construction of the this compound molecule hinges on two critical transformations: the regioselective attachment of the prenyl group to an aromatic precursor and the subsequent formation (annulation) of the benzoquinone ring.

The direct prenylation of phenolic compounds is complicated by the ambident nature of the phenoxide ion, which can undergo alkylation on either the carbon or oxygen atom. ic.ac.uk This leads to a mixture of C-prenylated (desired) and O-prenylated (undesired) products. ukzn.ac.za

The ratio of C- to O-alkylation is highly dependent on several factors:

Solvent: Polar, aprotic solvents tend to solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. ic.ac.uk Conversely, protic solvents can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and favoring C-alkylation. ic.ac.uk

Counter-ion: The nature of the metal cation associated with the phenoxide influences the reaction outcome. Larger, softer cations like potassium can favor O-alkylation. ic.ac.uk

Temperature: Lowering the reaction temperature has been shown to improve the yield of the C-prenylated isomer while decreasing the formation of the O-prenylated byproduct. ukzn.ac.za

Despite optimizing these conditions, achieving high regioselectivity in direct C-alkylation remains a significant challenge, often necessitating alternative strategies. ukzn.ac.zamdpi.com

Directed ortho-metallation (DoM) offers a powerful solution to the challenge of regioselectivity. uwindsor.cawikipedia.orgorganic-chemistry.org This strategy employs a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation specifically to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile, in this case, a prenyl halide (e.g., 1-bromo-3-methyl-2-butene), to install the prenyl group in a highly regioselective manner. mdpi.comresearchgate.net

The process can be summarized as:

An aromatic substrate bearing a DMG is treated with a strong lithium-based base.

The DMG chelates the lithium, facilitating the removal of a proton from the ortho position.

The resulting ortho-lithiated species is quenched with a prenyl electrophile.

This method has been successfully used for the highly regiospecific preparation of ortho-prenyl phenols, which are key precursors for compounds like this compound. mdpi.comresearchgate.net The choice of DMG is critical; groups like amides, carbamates, and methoxy (B1213986) groups are effective at directing the lithiation. wikipedia.orgnih.gov However, the application of DoM for the synthesis of a specific prenylated benzoquinone precursor was reported to be unsuccessful in one study, indicating that the success of this method can be substrate-dependent. ukzn.ac.za

Metal-halogen exchange is another fundamental organometallic reaction used to generate aryl-metal species for subsequent functionalization. ethz.chwikipedia.org This reaction typically involves treating an aryl halide (iodide or bromide) with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org The reaction is a kinetically controlled process, with the exchange being fastest for aryl iodides, followed by bromides. wikipedia.org

The general scheme is: Ar-X + R-Li → Ar-Li + R-X (where X = I, Br)

This method allows for the preparation of a lithiated aromatic ring at a specific position defined by the initial halogen placement. ethz.chwikipedia.org For the synthesis of an this compound precursor, one could start with an appropriately substituted ortho-brominated phenol derivative. ukzn.ac.za Metal-halogen exchange would generate the ortho-lithiated species, which could then be alkylated with a prenyl halide. However, this approach has met with challenges, including difficulty in the regioselective synthesis of the required o-brominated precursor and unsatisfactory yields in the subsequent metal-halogen exchange and alkylation step. ukzn.ac.za

Exploration of Directed ortho-Metallation in Benzoquinone Synthesis

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for designing new compounds with improved properties. oncodesign-services.comnih.gov This involves the systematic synthesis of analogues where specific parts of the lead molecule, like this compound, are modified. oncodesign-services.com

For this compound and related prenylated compounds, SAR studies often focus on the prenyl group and substituents on the aromatic ring, as these are known to be important for bioactivity. researchgate.netunimas.my By synthesizing a library of analogues with different alkyl chains, altered aromatic substitution patterns, or modified oxidation states of the quinone, researchers can probe the structural requirements for biological activity. nih.govnih.gov

For example, studies on compounds structurally related to this compound have shown that the presence and nature of the prenyl group play a significant role in their anti-inflammatory and antimicrobial activities. researchgate.netunimas.my The synthesis of a series of derivatives allows for the generation of a data set that correlates structural changes with changes in biological potency, providing valuable insights for the development of new therapeutic agents. nih.govnih.gov

Introduction of Varied Substituents for Modulated Biological Activity

Chemoenzymatic Synthesis of this compound and Related Molecules

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical synthesis, presents a promising avenue for producing this compound and its analogs. Enzymes offer the potential for high regio- and stereoselectivity under mild reaction conditions, addressing some of the key challenges encountered in traditional organic synthesis. mdpi.com

The biosynthesis of prenylated natural products like this compound involves aromatic prenyltransferases, enzymes that catalyze the transfer of a prenyl group (such as dimethylallyl pyrophosphate, DMAPP) to an aromatic acceptor molecule. nih.govdntb.gov.ua These enzymes are highly specific for the position of prenylation. For example, studies on indole (B1671886) prenyltransferases have identified enzymes that can selectively prenylate different positions of the indole ring, and these have been used for the chemoenzymatic synthesis of various prenylated derivatives. nih.govsemanticscholar.orgrsc.org The identification and application of a prenyltransferase specific to the this compound benzoquinone precursor could enable a highly efficient and selective synthesis of the natural product. Such enzymes could also potentially accept a range of substrate analogs, allowing for the biocatalytic generation of a diverse library of prenylated benzoquinones.

Enzymes that act on the benzoquinone core are also relevant for chemoenzymatic strategies. For instance, S-glutathionyl-hydroquinone reductases (GS-HQRs) are enzymes that can catalyze the reduction of benzoquinones to hydroquinones. acs.orgnih.govanu.edu.au This type of enzymatic reduction could be integrated into a synthetic route to control the oxidation state of the quinone ring or to set up subsequent chemical transformations. Furthermore, lipases have been successfully used for the kinetic resolution of racemic intermediates in the synthesis of functionalized cyclohexenyl systems derived from p-benzoquinone, demonstrating the power of enzymes to introduce chirality. acs.org

Biotransformation using whole-cell systems, such as endophytic fungi, is another powerful chemoenzymatic tool. Fungi isolated from Garcinia species have been shown to metabolize and structurally modify other natural products from the plant, such as the conversion of β-mangostin into novel, complex heterocyclic scaffolds. acs.org Applying a similar approach by incubating this compound or a synthetic precursor with a panel of microorganisms could lead to the discovery of novel, structurally diverse analogs through enzymatic reactions like hydroxylations, oxidations, or glycosylations.

| Enzymatic Strategy | Enzyme Class/System | Reaction Type | Potential Application to this compound Synthesis | Example from Literature |

| Selective Prenylation | Aromatic Prenyltransferases | Electrophilic Aromatic Substitution | Regioselective introduction of the prenyl side chains onto a benzoquinone precursor. | Indole prenyltransferases used for chemoenzymatic synthesis of prenylated indole alkaloids. nih.govrsc.org |

| Redox Control | Quinone Reductases / GS-HQRs | Reduction | Selective reduction of the benzoquinone moiety to a hydroquinone (B1673460) for further functionalization. | GS-HQRs from yeast and bacteria reduce various benzoquinones to hydroquinones. acs.orgnih.gov |

| Chirality Introduction | Lipases | Kinetic Resolution | Enantioselective acylation to resolve racemic intermediates in the synthesis of this compound precursors. | Candida rugosa lipase (B570770) used to resolve epoxy alcohol derivatives of p-benzoquinone. acs.org |

| Structural Diversification | Whole-cell Biotransformation (e.g., Fungi) | Various (e.g., hydroxylation, oxidation) | Generation of novel this compound derivatives through microbial metabolism. | An endophytic fungus transformed β-mangostin from Garcinia into new chiral scaffolds. acs.org |

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Modulation of Pro-inflammatory Signaling Cascades

Atrovirinone exerts its anti-inflammatory effects by downregulating the production and secretion of several key mediators that drive the inflammatory process. This includes the inhibition of nitric oxide, prostaglandin (B15479496) E2, and pro-inflammatory cytokines, alongside the enhancement of anti-inflammatory cytokine production.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 Cells)

This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in murine macrophage cell lines, such as RAW 264.7. researchgate.nettandfonline.com In studies where these cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to mimic an inflammatory state, this compound effectively suppressed the generation of NO. researchgate.netnih.gov The inhibitory concentration (IC₅₀) value for NO production in these cells was determined to be 4.62 ± 0.65 µmol/L. researchgate.netnih.gov Further research indicates that this inhibition of NO synthesis is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.net This suggests that this compound's mechanism involves acting on the upstream signaling pathways that control the expression of this key inflammatory enzyme. researchgate.netresearchgate.net

Downregulation of Prostaglandin E2 (PGE2) Synthesis

The compound also significantly curtails the synthesis of Prostaglandin E2 (PGE2), another crucial mediator of inflammation. researchgate.netresearchgate.net In studies utilizing LPS and IFN-γ-stimulated RAW 264.7 macrophages and human whole blood, this compound inhibited PGE2 production with an IC₅₀ value of 9.33 ± 1.47 µmol/L. researchgate.netnih.gov The underlying mechanism for this effect is the inhibition of cyclooxygenase-2 (COX-2) expression, the enzyme responsible for the increased production of prostaglandins (B1171923) during inflammation. researchgate.net By downregulating COX-2, this compound effectively reduces the synthesis of PGE2, thereby mitigating the inflammatory response. researchgate.netnih.gov

Suppression of Tumor Necrosis Factor-alpha (TNF-α) Secretion

This compound has been demonstrated to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, from RAW 264.7 macrophage cells in a dose-responsive manner. researchgate.netnih.gov The IC₅₀ value for the inhibition of TNF-α secretion was found to be 11.56 ± 0.04 µmol/L. researchgate.netnih.gov This inhibitory action on a key cytokine highlights this compound's role in controlling the initial stages of the inflammatory cascade. researchgate.netscispace.com

Regulation of Interleukin Production (e.g., Inhibition of IL-1β, IL-6, Enhancement of IL-10)

The immunomodulatory effects of this compound extend to its ability to regulate the production of various interleukins. Research has shown that this compound inhibits the secretion of the pro-inflammatory cytokines Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in a dose-dependent manner. researchgate.netscispace.com Conversely, it enhances the secretion of Interleukin-10 (IL-10), a cytokine known for its anti-inflammatory properties. researchgate.netupm.edu.my IL-10 plays a crucial role in suppressing the inflammatory response, in part by inhibiting the production of pro-inflammatory cytokines like IL-6. oatext.comwaocp.org This dual action of suppressing pro-inflammatory interleukins while promoting an anti-inflammatory one underscores the comprehensive regulatory role of this compound in the immune response. researchgate.netuminho.ptnih.gov

Interference with Key Inflammatory Enzyme Systems

A significant aspect of this compound's anti-inflammatory activity is its direct interference with the function of key enzyme systems that produce inflammatory mediators.

Cyclooxygenase (COX) Inhibition Profile (COX-1 and COX-2 Selectivity)

This compound exhibits inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.netnih.gov These enzymes are central to the synthesis of prostaglandins and thromboxanes. nih.gov In studies analyzing thromboxane (B8750289) B2 (TXB2) secretion from whole blood, this compound was found to inhibit both the COX-1 and COX-2 pathways. researchgate.netnih.gov

The IC₅₀ values for the inhibition of TXB2 generation were 7.41 ± 0.92 µmol/L for the COX-1 pathway and 2.10 ± 0.48 µmol/L for the COX-2 pathway. researchgate.netnih.gov An analysis of the IC₅₀ ratios revealed that this compound is more selective for COX-2, with a ratio of 0.32. researchgate.netnih.gov This preferential inhibition of COX-2, the inducible isoform primarily involved in inflammation, over the constitutive COX-1 isoform, suggests a more targeted anti-inflammatory action with a potentially better therapeutic profile. medcentral.comscielo.org.mxmdpi.comnih.gov

Inhibitory Concentrations (IC₅₀) of this compound on Inflammatory Mediators and Enzymes

| Target | System | IC₅₀ (µmol/L) |

|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Cells | 4.62 ± 0.65 researchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | RAW 264.7 Cells & Human Whole Blood | 9.33 ± 1.47 researchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Cells | 11.56 ± 0.04 researchgate.netnih.gov |

| Thromboxane B2 (via COX-1) | Human Whole Blood | 7.41 ± 0.92 researchgate.netnih.gov |

| Thromboxane B2 (via COX-2) | Human Whole Blood | 2.10 ± 0.48 researchgate.netnih.gov |

Lipoxygenase (LOX) Activity Modulation

This compound has been shown to exert a moderate inhibitory effect on the activity of lipoxygenase (LOX) enzymes. researchgate.netnih.govmdpi.com These enzymes are crucial in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. mdpi.com Studies have consistently reported that this compound moderately decreases lipoxygenase activity, suggesting that its mechanism of action involves, in part, the downregulation of this pathway. researchgate.netnih.govresearchgate.netscispace.com This interaction points to a potential role for this compound in interfering with the production of pro-inflammatory leukotrienes. scispace.com

Inducible Nitric Oxide Synthase (iNOS) Expression Suppression

A significant mechanism of this compound is its ability to suppress the expression of inducible nitric oxide synthase (iNOS). researchgate.netupm.edu.my The iNOS enzyme is responsible for the production of large quantities of nitric oxide (NO), a key mediator in inflammatory responses. e-dmj.orgresearchgate.net Research demonstrates that this compound inhibits the synthesis of NO by specifically inhibiting the expression of the iNOS enzyme. researchgate.netupm.edu.mynih.govupm.edu.my This suppression has been observed in studies using murine monocytic macrophage RAW 264.7 cells, where this compound treatment led to a downregulation of iNOS expression. nih.govresearchgate.net The inhibition of iNOS expression is a key component of the compound's observed effects on inflammatory mediators. researchgate.net

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

| Mediator | Cellular System | Effect | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | LPS/IFN-γ-induced RAW 264.7 cells & whole blood | Inhibition | 9.33 ± 1.47 | nih.gov |

| Prostaglandin E₂ (PGE₂) | LPS/IFN-γ-induced RAW 264.7 cells & whole blood | Inhibition | 4.62 ± 0.65 | nih.gov |

Disruption of Transcription Factor Activity

This compound interferes with cellular signaling by disrupting the activity of key transcription factors that regulate the expression of pro-inflammatory genes.

Inhibition of Nuclear Factor-kappa B (NF-κB) Nuclear Translocation

This compound has been found to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB). researchgate.netscispace.comupm.edu.my NF-κB is a protein complex that, upon activation, moves from the cytoplasm to the nucleus to control the transcription of DNA for numerous pro-inflammatory genes. wikipedia.orgdovepress.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins called IκBs. wikipedia.org Studies show that this compound prevents the nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.gov This inhibition effectively blocks the ability of NF-κB to initiate the transcription of target genes, including those for iNOS and other inflammatory mediators. researchgate.netupm.edu.my

Prevention of I-kappaB alpha (IκBα) Phosphorylation

The inhibition of NF-κB translocation by this compound is mechanistically linked to its ability to prevent the phosphorylation of the inhibitor of kappa B alpha (IκBα). researchgate.netupm.edu.mynih.gov The phosphorylation of IκBα is a critical step that tags it for degradation, thereby releasing NF-κB to move into the nucleus. wikipedia.orgnih.gov Research has demonstrated that this compound treatment prevents this crucial phosphorylation event. researchgate.netupm.edu.mynih.gov By blocking the phosphorylation of IκBα, this compound ensures that the inhibitor remains bound to NF-κB, sequestering it in the cytoplasm and thus preventing the activation of its downstream targets. scispace.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound's influence extends to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to cellular responses to external stimuli.

Effects on p38 Phosphorylation

This compound has been shown to inhibit the phosphorylation of p38, a key kinase within the MAPK family. researchgate.netupm.edu.mynih.gov The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of various downstream targets that regulate gene expression. mdpi.comfrontiersin.org Studies have revealed that this compound causes a dose-dependent inhibition of p38 phosphorylation in RAW 264.7 macrophage cells. researchgate.netupm.edu.mynih.gov This action contributes to the suppression of pro-inflammatory cytokine synthesis and inducible enzyme expression, indicating that this compound targets the MAPK pathway as a key mechanism of its action. researchgate.netresearchgate.net

Table 2: Summary of this compound's Molecular Targets and Effects

| Pathway | Target Molecule | Observed Effect of this compound | Reference |

|---|---|---|---|

| Enzyme Activity | Lipoxygenase (LOX) | Moderate inhibition | researchgate.netmdpi.com |

| Enzyme Expression | Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | researchgate.netupm.edu.my |

| NF-κB Pathway | I-kappaB alpha (IκBα) | Prevention of phosphorylation | researchgate.netupm.edu.mynih.gov |

| p65 NF-κB | Inhibition of nuclear translocation | researchgate.netupm.edu.mynih.gov | |

| MAPK Pathway | p38 | Dose-dependent inhibition of phosphorylation | researchgate.netupm.edu.mynih.gov |

Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

This compound has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) in a dose-dependent manner. researchgate.net ERK1/2 are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation. researchgate.netnih.govfrontiersin.org The inhibition of ERK1/2 phosphorylation by this compound is a key mechanism underlying its anti-inflammatory properties. researchgate.netresearchgate.net By suppressing the activation of this pathway, this compound can modulate the expression of downstream targets involved in the inflammatory response. researchgate.net

Studies have demonstrated that the inhibition of pro-inflammatory cytokine synthesis and inducible enzyme expression by this compound is a direct result of its ability to hinder the phosphorylation of both p38 and ERK1/2. researchgate.net This disruption of the MAPK pathway is a significant aspect of this compound's molecular action. researchgate.netresearchgate.net

Impact on Intracellular Reactive Oxygen Species (ROS) Generation

This compound has a notable impact on the generation of intracellular reactive oxygen species (ROS). researchgate.netnih.gov It has been observed to inhibit the production of intracellular ROS in a dose-dependent fashion. researchgate.netresearchgate.netnih.gov Specifically, in murine monocytic macrophage RAW 264.7 cells, this compound demonstrated an inhibitory concentration (IC50) of 5.99 +/- 0.62 µmol/L for ROS generation. researchgate.netnih.gov

ROS are chemically reactive molecules containing oxygen that can contribute to cellular damage and inflammation. nih.govfrontiersin.orgmdpi.com The ability of this compound to reduce intracellular ROS levels suggests a potential antioxidant-like activity. researchgate.net It is proposed that the benzoquinone moiety of this compound may act as an intracellular antioxidant, which in turn leads to the inhibition of the NF-κB pathway activation and subsequent suppression of genes for inducible enzymes. researchgate.net

Cellular Systems and Experimental Models for Mechanistic Delineation

The murine monocytic macrophage RAW 264.7 cell line is a widely utilized experimental model to investigate the anti-inflammatory mechanisms of various compounds, including this compound. researchgate.netresearchgate.netlynchburg.edu These cells, when stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), mimic an inflammatory response, making them a suitable system for studying the effects of potential anti-inflammatory agents. researchgate.nettandfonline.complos.org

In studies using RAW 264.7 cells, this compound has been shown to inhibit the production of several key pro-inflammatory mediators. researchgate.netresearchgate.netnih.gov This cell line has been instrumental in delineating the molecular targets of this compound, such as the NF-κB and MAPK signaling pathways. researchgate.net The use of RAW 264.7 cells has provided valuable insights into how this compound exerts its anti-inflammatory effects at the cellular level. researchgate.netresearchgate.net

| Experimental Model | Key Findings with this compound | References |

| Murine Monocytic Macrophage RAW 264.7 Cells | Inhibition of ERK1/2 and p38 phosphorylation | researchgate.net |

| Dose-dependent inhibition of intracellular ROS generation (IC50: 5.99 +/- 0.62 µmol/L) | researchgate.netnih.gov | |

| Inhibition of pro-inflammatory mediators (e.g., NO, PGE2) | researchgate.netresearchgate.netnih.govtandfonline.com | |

| Inhibition of NF-κB nuclear translocation | researchgate.netresearchgate.net |

In Vitro Biological Activities Beyond Inflammation

Antimicrobial Research

Atrovirinone has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.

Research has shown that this compound is effective against Bacillus cereus and Staphylococcus aureus, two significant Gram-positive bacteria. scispace.comitaljmed.orgnih.govmdpi.com Studies have reported the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of related compounds against these bacteria, indicating their potential to inhibit growth and kill the microorganisms. mdpi.com For instance, thymoquinone, another natural active substance, exhibited MICs against B. cereus strains ranging from 4.0 to 8.0 μg/mL. mdpi.com While specific MIC/MBC values for this compound were not detailed in the provided search results, the general efficacy of similar compounds against these bacteria is established. mdpi.com

The antimicrobial mechanism of action for compounds like this compound is thought to involve multiple targets. A primary mechanism is the disruption of cell membrane permeability. frontiersin.org This is often initiated by electrostatic interactions between the compound and the bacterial cell surface. frontiersin.org Additionally, these compounds can inhibit essential cellular processes such as protein and cell wall synthesis, and interfere with enzyme activity. frontiersin.org For example, some antimicrobial peptides are known to target the lipid II biosynthesis pathway, which is crucial for cell wall construction. frontiersin.org

Efficacy against Gram-Positive Bacteria (e.g., Bacillus cereus, Staphylococcus aureus)

Antioxidant Activity in Cellular Assays

This compound has been shown to inhibit the generation of intracellular reactive oxygen species (ROS) in a dose-responsive manner. researchgate.net In studies using RAW 264.7 macrophage cells, this compound demonstrated an IC50 value of 5.99 +/- 0.62 micromol/L for the inhibition of intracellular ROS. researchgate.net This indicates its capacity to neutralize harmful free radicals within cells, thereby reducing oxidative stress. researchgate.net The ability to scavenge free radicals is a key aspect of its antioxidant function. up.ac.za

The benzoquinone moiety of this compound is believed to be a key contributor to its antioxidant activity. researchgate.net Benzoquinones can act as intracellular antioxidants, which may lead to the inhibition of pathways like NF-kB that are activated by oxidative stress. researchgate.net These compounds are known to be potent electrophiles and can interact with cellular components like thioredoxin and glutathione. researchgate.net The antioxidant properties of benzoquinone derivatives have been confirmed through various in vitro experiments, where they act as ROS-scavenging molecules. nih.gov

Scavenging of Free Radicals within Cellular Contexts

In Vitro Cellular Effects (excluding cytotoxicity for human clinical applications)

Beyond its direct antimicrobial and antioxidant actions, this compound exerts other effects on cells in vitro. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, while enhancing the secretion of the anti-inflammatory cytokine IL-10 at non-toxic doses. researchgate.netresearchgate.net This modulation of cytokine production highlights its potential to influence cellular communication and inflammatory responses without causing cell death. researchgate.net

Studies on Cellular Responses in Defined Cell Lines (e.g., HeLa cells for initial screening)

Initial investigations into the biological activities of this compound, beyond its well-documented anti-inflammatory properties, have often utilized established cancer cell lines for screening purposes. Among these, HeLa cells, derived from cervical cancer, have served as a model for assessing the compound's cytotoxic potential.

Research has demonstrated that this compound exhibits cytotoxic effects against HeLa cells. usm.myniscpr.res.in In one study, the cytotoxic activity of this compound towards HeLa cells was quantified, with a reported IC50 value of 15 J. niscpr.res.in It is important to note that the unit "J" is unconventional for expressing IC50 values in this context and may represent a typographical error in the source literature. Typically, such values are reported in molar concentrations (e.g., µM) or mass concentrations (e.g., µg/mL). Another study also confirmed the cytotoxicity of this compound against HeLa cells, although specific IC50 values were not provided. usm.my

These findings are part of a broader effort to identify and characterize phytochemicals with potential anticancer properties. For context, other compounds isolated from Garcinia atroviridis, the source of this compound, have also been evaluated for cytotoxicity against various cancer cell lines. For instance, the depsidone (B1213741) atrovirisidone (B1251479) was also found to have a cytotoxic effect on HeLa cells. nih.gov Furthermore, atrovirisidone B, along with naringenin (B18129) and 3,8′′-binaringenin, showed cytotoxicity against human breast (MCF-7), lung (H-460), and prostate (DU-145) cancer cells. nih.gov

The cytotoxic activity of this compound in HeLa cells suggests that the compound may interfere with fundamental cellular processes, leading to cell death. However, the precise molecular mechanisms underlying this cytotoxicity have not been extensively detailed in the available literature. Generally, benzoquinones are recognized for their potential to be toxic to cells and are often investigated for their cytotoxic properties against tumor cells. researchgate.net

The table below summarizes the key findings from the in vitro screening of this compound on HeLa cells.

Interactive Table: Cytotoxicity of this compound against HeLa Cells

| Compound | Cell Line | Endpoint | Result | Citation |

| This compound | HeLa | Cytotoxicity | Showed cytotoxic activity | usm.my |

| This compound | HeLa | Cytotoxicity (IC50) | 15 J | niscpr.res.in |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as atrovirinone, within the binding site of a target protein.

Interaction with Enzymes of Inflammatory Pathways (e.g., COX, LOX)

Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key players in this process. While direct molecular docking studies detailing the binding energy and specific interactions of this compound with COX and LOX enzymes are not extensively available in the reviewed literature, experimental data strongly support its inhibitory activity against these targets.

In vitro studies have demonstrated that this compound inhibits the generation of thromboxane (B8750289) B2 (TXB2), a product of the COX pathway. researchgate.net The compound was shown to inhibit both COX-1 and COX-2 pathways, with IC50 values of 7.41 ± 0.92 µM and 2.10 ± 0.48 µM, respectively. researchgate.net The lower IC50 value for COX-2 suggests a degree of selectivity in its inhibitory action. researchgate.net Furthermore, this compound has been found to moderately inhibit lipoxygenase activity. researchgate.netscienceopen.com These findings suggest that this compound's anti-inflammatory properties may be mediated through the inhibition of these key enzymes. researchgate.netscienceopen.com

A typical molecular docking study in this context would involve preparing the three-dimensional structures of the COX-2 and 5-LOX enzymes and docking this compound into their active sites to predict binding affinities and visualize interactions with key amino acid residues. mdpi.comnih.govnih.gov Such studies could elucidate the molecular basis for the observed experimental inhibition.

| Enzyme | Experimental IC50 (µM) | Citation |

| Cyclooxygenase-1 (COX-1) | 7.41 ± 0.92 | researchgate.net |

| Cyclooxygenase-2 (COX-2) | 2.10 ± 0.48 | researchgate.net |

| Lipoxygenase (LOX) | Moderate Inhibition | researchgate.netscienceopen.com |

Ligand-Protein Binding Affinity Predictions

Ligand-protein binding affinity prediction is a critical component of computational drug discovery, estimating the strength of the interaction between a ligand and a protein. bio-integration.orgresearchgate.netresearchgate.netwikipedia.org This has been applied to phytochemicals from Garcinia atroviridis, the natural source of this compound.

In one in silico study, phytochemicals from G. atroviridis, including this compound, were screened against several essential proteins from the malaria parasite, Plasmodium falciparum 3D7. scienceopen.commpg.descispace.com The primary goal was to identify compounds with the potential to act as novel antimalarial agents by computing their binding affinity to these crucial parasite proteins. scienceopen.commpg.de While the study successfully identified other compounds from the plant, such as quercetin (B1663063) and kaempferol, as having high binding affinities for various targets, the specific binding affinity values for this compound were not the main focus of the reported results. scienceopen.commpg.de The process involved using software like PyRx to perform the molecular docking and calculate the binding affinity scores (typically in kcal/mol), where a more negative value indicates a stronger predicted interaction. scienceopen.comarxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.commdpi.comnih.govnih.gov These methods can determine the distribution of electrons and energy levels within a molecule, providing insights into its stability, reactivity, and other chemical properties. bioexcel.eu Such calculations can reveal the regions of a molecule most likely to participate in chemical reactions by mapping properties like the electrostatic potential or identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

As of now, specific studies applying quantum chemical calculations to elucidate the detailed electronic structure and reactivity of this compound are not prominently featured in the available scientific literature. Such an investigation would provide a deeper understanding of its chemical behavior and interaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex. arxiv.org After a ligand is docked into a protein's binding site, an MD simulation can show whether the ligand remains stably bound or if its conformation changes significantly, which might indicate an unstable interaction. arxiv.org Key metrics such as the Root Mean Square Deviation (RMSD) are used to track the movement of the protein and ligand atoms from their initial positions over the course of the simulation; stable, low fluctuations in RMSD suggest a stable complex.

In the in silico investigation of phytochemicals from Garcinia atroviridis against P. falciparum targets, the stability of the ligand-protein complexes was noted as a point for evaluation using dynamic molecular approaches. scienceopen.commpg.de However, specific MD simulation results, such as RMSD plots or binding free energy calculations for this compound complexes, were not detailed in the study. A dedicated MD simulation study on this compound bound to a target like COX-2 or a malarial protein would be necessary to confirm the conformational stability and dynamics of the binding.

In Silico Screening for Novel Biological Targets

In silico screening involves the use of computational methods to search large databases of compounds against biological targets to identify potential new functions or drug leads. This approach is efficient in terms of cost and time for initial drug discovery efforts. scienceopen.com

This compound has been included in such screening efforts. A notable study focused on identifying novel antimalarial drugs from Garcinia atroviridis by screening its phytochemical constituents against several essential proteins of the P. falciparum 3D7 strain. scienceopen.commpg.de This virtual screening aimed to discover new potential drug targets for the compounds found in the plant. The study utilized tools like the PASS Online webserver to predict the antimalarial potency of the compounds and molecular docking to evaluate their interaction with the selected protein targets. scienceopen.com The screening of this compound against this panel of parasite proteins is a clear application of in silico methods to explore novel biological activities for the compound.

| Target Proteins from Plasmodium falciparum Screened Against G. atroviridis Phytochemicals | PDB ID | Citation |

| Apicoplast DNA polymerase | 7SXQ | mpg.de |

| Pyruvate kinase complex | 7Z4M | mpg.de |

| Actin 1 filament | 6TU4 | mpg.de |

| Aspartate transcarbamoylase | 7ZCZ | mpg.de |

| Glutamyl-tRNA synthetase (ERS) | 7WAJ | mpg.de |

| Cytochrome c2 domain-swapped dimer (cyt c2 DSD) | 7TXE | mpg.de |

| Plasmepsin X (PMX) | 7RY7 | mpg.de |

Analytical Methodologies for Atrovirinone Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to the analysis of atrovirinone, enabling the separation of the compound from complex mixtures for purity evaluation and quantification. alwsci.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound, prized for its precision and versatility in separating complex mixtures. alwsci.com It is routinely used to determine the purity of isolated this compound and to quantify its concentration in plant extracts and other research samples. The development of a robust HPLC method involves careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. thermofisher.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds such as this compound. alwsci.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. phcogres.com The separation is typically achieved using a gradient elution, where the mobile phase composition is varied over time to effectively resolve all compounds in the sample. phcogres.com Detection is commonly performed using a UV-Vis detector, as chromophores within the this compound structure allow for its detection at specific wavelengths. phcogres.comadventchembio.com For purity assessment, the area of the this compound peak is compared to the total area of all peaks in the chromatogram. ijpsonline.com For quantification, the peak area is compared against a calibration curve generated from standards of known concentration. alwsci.com

| Parameter | Typical Specification | Purpose |

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.com | Stationary phase for separating the analyte from other components based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) phcogres.comresearchgate.net | Eluent that carries the sample through the column; gradient allows for efficient separation of complex mixtures. |

| Flow Rate | 1.0 mL/min phcogres.comresearchgate.net | Controls the speed of the mobile phase and the retention time of the analyte. |

| Detector | UV-Vis or Photodiode Array (PDA) phcogres.comijpsonline.com | Detects and quantifies the analyte as it elutes from the column. |

| Injection Volume | 10-20 µL phcogres.com | The amount of sample introduced into the HPLC system for analysis. |

| Column Temperature | 40°C phcogres.com | Maintained to ensure reproducible retention times and peak shapes. |

A table summarizing typical parameters for an HPLC method developed for the analysis of phenolic and quinone-like compounds from plant extracts.

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for profiling the volatile and semi-volatile metabolites present in its natural source, Garcinia atroviridis. journalijar.comjmchemsci.comjmchemsci.com This analysis provides a broader phytochemical context and can help in identifying other bioactive compounds or chemotaxonomic markers. researchgate.netchemrxiv.org GC-MS combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. lcms.czthermofisher.com

In the analysis of G. atroviridis extracts, GC-MS is used to identify a range of compounds, including fatty acids, esters, and terpenoids. journalijar.comjmchemsci.comresearchgate.net For non-volatile compounds with polar functional groups, such as sugars or amino acids, a chemical derivatization step is required to increase their volatility and thermal stability before GC-MS analysis. chemrxiv.orgthermofisher.com The separated compounds are ionized (typically by electron ionization), and the resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries like the NIST-MS library for positive identification. lcms.czresearchgate.net

| Compound Class | Example Compounds Identified in G. atroviridis Extracts | Reference |

| Fatty Acids / Esters | Hexanoic acid, 9,12,15-Octadecatrienoic acid, (Z)-13-docosenoic acid methyl ester | jmchemsci.comjmchemsci.comresearchgate.net |

| Aldehydes | Furfural | journalijar.comresearchgate.net |

| Dioxolanes | 2-methyl-2-phenyl-1,3-dioxolane | journalijar.comresearchgate.net |

| Cyclopentadienyls | bis(1,3-diisopropylcyclopentadienyl) | journalijar.comresearchgate.net |

A table listing representative volatile and semi-volatile compounds identified in various extracts of Garcinia atroviridis using GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

Advanced Spectroscopic Applications in Bioassay Systems

Spectroscopy offers powerful, often non-invasive, methods to investigate the biological effects of this compound at a molecular and cellular level. These techniques are crucial for understanding its mechanism of action in various bioassay systems.

Advanced spectroscopic techniques enable the real-time, label-free monitoring of cellular responses to this compound, providing dynamic insights into how it modulates cellular pathways. biorxiv.org Research has shown that this compound inhibits key pro-inflammatory pathways. researchgate.net Techniques like Metasurface-Enhanced Infrared Reflection Spectroscopy (MEIRS) and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can detect changes in the vibrational fingerprints of cellular components like proteins, lipids, and nucleic acids, reflecting shifts in metabolic states or signaling cascades upon treatment with the compound. biorxiv.orgresearchgate.net

Furthermore, fluorescence spectroscopy can monitor changes in the autofluorescence of endogenous molecules like NADH and flavins, which serve as indicators of cellular metabolism and redox state. mdpi.comnih.gov By observing shifts in the redox ratio, researchers can infer how this compound impacts cellular energy pathways, which are often linked to inflammation and other pathological processes. nih.gov These methods allow for the non-destructive analysis of live cells, offering a significant advantage over endpoint assays. biorxiv.org

Spectrophotometry provides a robust and widely used platform for quantifying the enzyme-inhibiting activity of this compound. researchgate.net These assays measure the rate of an enzymatic reaction by monitoring the change in absorbance of a substrate or product over time. The presence of an inhibitor like this compound will decrease the reaction rate in a concentration-dependent manner.

Research demonstrates that this compound effectively inhibits several enzymes involved in the inflammatory response. researchgate.net Its inhibitory activity against cyclooxygenase (COX-1 and COX-2) and lipoxygenase enzymes has been quantified using spectrophotometric methods. researchgate.net By measuring the enzymatic activity at various concentrations of this compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency. researchgate.netnih.gov

| Target Enzyme/Pathway | Measured Effect | IC₅₀ Value (µmol/L) | Bioassay System | Reference |

| Nitric Oxide Production | Inhibition | 4.62 ± 0.65 | RAW 264.7 Macrophages | researchgate.net |

| Prostaglandin (B15479496) E₂ Production | Inhibition | 9.33 ± 1.47 | RAW 264.7 Macrophages | researchgate.net |

| COX-1 Pathway (TXB₂ generation) | Inhibition | 7.41 ± 0.92 | Human Whole Blood | researchgate.net |

| COX-2 Pathway (TXB₂ generation) | Inhibition | 2.10 ± 0.48 | Human Whole Blood | researchgate.net |

| Intracellular ROS Generation | Inhibition | 5.99 ± 0.62 | RAW 264.7 Macrophages | researchgate.net |

| TNF-α Secretion | Inhibition | 11.56 ± 0.04 | RAW 264.7 Macrophages | researchgate.net |

A table summarizing the inhibitory effects of this compound on various pro-inflammatory mediators and pathways, with IC₅₀ values determined through quantitative assays.

Real-time Monitoring of Cellular Pathway Modulation

Bioanalytical Methods for Concentration Determination in Research Models

To understand the pharmacokinetic profile of this compound in preclinical research models, it is essential to have validated bioanalytical methods capable of accurately measuring its concentration in biological matrices like plasma or serum. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its exceptional sensitivity, selectivity, and robustness. researchgate.netbiotrial.commdpi.com

A typical bioanalytical method for this compound would involve several key steps. researchgate.net First, the compound is extracted from the plasma sample, often using protein precipitation or solid-phase extraction to remove interfering matrix components. mdpi.comnih.gov An internal standard, a molecule structurally similar to this compound, is added before extraction to correct for variability during sample processing and analysis. nih.gov The extracted sample is then injected into an HPLC system for chromatographic separation, followed by detection with a tandem mass spectrometer. biotrial.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored, providing high selectivity and allowing for precise quantification even at very low concentrations. biotrial.comnih.gov The entire method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. europa.eueuropa.eu

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com | No significant interfering peaks at the retention time of the analyte. japsonline.com |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations of the analyte. nih.gov | Minimum of 6 non-zero points; correlation coefficient (r²) ≥ 0.99. mdpi.com |

| Accuracy | Closeness of the determined value to the true nominal value. europa.eu | Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.goveuropa.eu |

| Precision | Closeness of repeated individual measurements. europa.eu | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.goveuropa.eu |

| LLOQ | Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy of 80-120%. nih.gov |

| Stability | Chemical stability of the analyte in the biological matrix under specific storage and processing conditions. europa.eu | Mean concentration at each stability level should be within ±15% of the nominal concentration. europa.eu |

A table outlining the essential parameters for the validation of a bioanalytical method for quantifying a drug in a biological matrix, based on regulatory guidelines.

Future Directions and Emerging Research Avenues for Atrovirinone

Exploration of Atrovirinone as a Chemical Probe for Cellular Pathways

A chemical probe is a small molecule used to perturb a specific protein or pathway, thereby enabling the study of its biological function. proteostasisconsortium.com this compound's known ability to modulate specific signaling cascades makes it an intriguing candidate for development as a chemical probe. Research has shown that this compound inhibits the synthesis of pro-inflammatory mediators by targeting both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. researchgate.netnih.gov Specifically, it has been observed to inhibit the phosphorylation of p38 and ERK1/2, and prevent the phosphorylation of I-kappaB alpha (IκBα), which leads to a reduction in the nuclear translocation of the p65NF-κB subunit. researchgate.netupm.edu.my

The future exploration of this compound as a chemical probe would require rigorous characterization of its selectivity and potency. While its effects on the MAPK and NF-κB pathways are established, its full target profile remains unknown. Comprehensive screening against a broad panel of kinases and other enzymes is necessary to determine its specificity and identify potential off-target effects, which is crucial for interpreting experimental results accurately. proteostasisconsortium.comnih.gov Its demonstrated potency in cellular assays, with IC50 values in the low micromolar range for the inhibition of various inflammatory mediators, provides a solid foundation for its potential utility. mdpi.comresearchgate.net

Table 1: Reported In Vitro Inhibitory Activities of this compound

| Target / Process | Cellular System | IC50 (µM) |

|---|---|---|

| Nitric Oxide (NO) Production | LPS/IFN-γ-induced RAW 264.7 cells | 9.33 |

| Prostaglandin (B15479496) E2 (PGE2) Production | LPS/IFN-γ-induced RAW 264.7 cells | 4.62 |

| Thromboxane (B8750289) B2 (TXB2) via COX-1 | Human Whole Blood | 7.41 |

| Thromboxane B2 (TXB2) via COX-2 | Human Whole Blood | 2.10 |

| Intracellular Reactive Oxygen Species (ROS) | RAW 264.7 cells | 5.99 |

| Tumor Necrosis Factor-alpha (TNF-α) Secretion | RAW 264.7 cells | 11.56 |

This table is generated from data found in the following sources: mdpi.comresearchgate.net

Design and Synthesis of this compound-Based Research Tools

Currently, this compound is obtained through isolation from natural sources. upm.edu.my The development of a total synthesis route for this compound would be a significant advancement, as it would not only provide a reliable supply for research but also enable the rational design and synthesis of derivatives. These derivatives could be tailored to serve as specialized research tools.

Future synthetic efforts could focus on creating:

Tagged this compound Analogs: The synthesis of this compound derivatives featuring biotin (B1667282) or clickable tags (e.g., alkynes or azides) would be invaluable for target identification studies. These tagged probes could be used in affinity purification or activity-based protein profiling experiments to isolate and identify the direct binding partners of this compound within the cell.

Fluorescent Probes: Incorporating a fluorophore into the this compound scaffold would allow for the visualization of its subcellular localization and trafficking using advanced microscopy techniques. This could provide crucial insights into where the compound acts within the cell to exert its effects.

Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate the creation of a library of this compound analogs with systematic modifications to its chemical structure. Screening these analogs for biological activity would help to identify the key pharmacophore and guide the design of more potent and selective molecules.

Integration of Omics Technologies for Comprehensive Biological Profiling

Current knowledge of this compound's mechanism is based on the analysis of a few pre-selected targets. The application of "omics" technologies offers an unbiased, system-wide approach to understanding its biological impact. mdpi.comnih.gov Integrating multi-omics data can provide a holistic view of the cellular response to this compound, from the genome to the metabolome. frontiersin.org

Future research strategies should include:

Transcriptomics (e.g., RNA-Seq): To profile changes in gene expression in response to this compound treatment. This can reveal entire signaling pathways and cellular processes that are modulated by the compound, far beyond what is currently known.

Proteomics and Phosphoproteomics: To identify global changes in protein abundance and phosphorylation status. This is particularly relevant given that this compound is known to inhibit protein kinases and could reveal the full spectrum of its kinase targets and downstream effects. nih.gov

Metabolomics: To analyze how this compound alters the metabolic profile of a cell. This could uncover unexpected effects on cellular energy production, biosynthesis, or signaling metabolite levels.

By integrating these large-scale datasets, researchers can construct comprehensive models of this compound's mechanism of action, identify novel targets, and discover potential biomarkers of its activity. nih.gov

Collaborative Interdisciplinary Research Initiatives

To accelerate the research and development of this compound, fostering interdisciplinary collaborations is paramount. The complexity of modern drug discovery and chemical biology necessitates a team-science approach, bringing together experts from diverse fields. osu.eduyale.edu

Effective advancement of this compound research would benefit from initiatives that unite:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and related compounds from natural sources.

Medicinal and Synthetic Chemists: To design and execute total syntheses and create novel analogs and research tools. researchgate.net

Cell and Molecular Biologists: To design and perform in vitro and in vivo experiments to elucidate biological mechanisms and pathways.

Pharmacologists: To study the compound's effects in cellular and animal models of disease.

Computational Biologists and Bioinformaticians: To perform molecular docking studies, analyze large-scale omics datasets, and build predictive models of the compound's activity. frontiersin.org

Such collaborative initiatives, often supported by dedicated funding and shared infrastructure, create an environment that nurtures innovation and can more effectively translate basic scientific discoveries into tangible outcomes. iau.edu.saubc.ca

Q & A

Q. What standardized extraction protocols are recommended for isolating atrovirinone from Garcinia atroviridis roots?

Methodological Answer: Isolation typically involves sequential solvent extraction (e.g., hexane, ethyl acetate) followed by column chromatography using silica gel or Sephadex LH-20. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison with reference standards. Challenges include maintaining compound stability during extraction, as oxidative degradation may occur .

Q. Which in vitro assays are most robust for preliminary screening of this compound’s anti-inflammatory activity?

Methodological Answer: Common assays include:

- NO inhibition : Measuring nitrite levels in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via Griess reagent .

- Cytokine profiling : Quantifying IL-1β, IL-6, and IL-10 using ELISA in human whole blood models .

- COX-2 inhibition : Western blotting or fluorescence-based enzymatic assays to assess protein expression .

Q. How should researchers address variability in this compound’s cytotoxicity across cancer cell lines?

Methodological Answer: Use standardized cell viability assays (e.g., MTT or SRB) with triplicate replicates. Normalize results to positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals. Consider cell line-specific factors like P-glycoprotein expression, which may influence drug uptake .

Advanced Research Questions

Q. What experimental strategies validate this compound’s dual inhibition of MAPK and NF-κB pathways?

Methodological Answer:

- MAPK pathway : Perform phospho-specific Western blotting for p38 and ERK1/2 in LPS-stimulated macrophages. Use inhibitors like SB203580 (p38) and U0126 (ERK) as comparative controls .

- NF-κB pathway : Monitor I-κBα phosphorylation and nuclear translocation of p65 using immunofluorescence or subcellular fractionation .

- Data integration : Apply pathway analysis tools (e.g., STRING or KEGG) to identify crosstalk between targets .

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Methodological Answer:

- Pharmacokinetic studies : Assess bioavailability via LC-MS/MS in rodent plasma. Low oral absorption may explain efficacy gaps .

- Dose optimization : Use factorial design experiments to test multiple dosing regimens in inflammation models (e.g., carrageenan-induced paw edema) .

- Metabolite profiling : Identify active metabolites via HR-MS/MS and compare their activity to the parent compound .

Q. What statistical approaches are critical for analyzing dose-dependent cytokine modulation by this compound?

Methodological Answer:

- Use nonlinear regression (e.g., sigmoidal dose-response curves) to model IL-1β/IL-6 suppression and IL-10 enhancement.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

- Address heteroscedasticity with log transformation or Welch’s correction .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound’s bioactivity?

- Blinding : Implement double-blinding in animal studies to reduce observer bias .

- Reagent validation : Use certified LPS batches for inflammation models and validate cell line authenticity via STR profiling .

- Data transparency : Share raw flow cytometry or Western blot images in supplemental materials, adhering to journal guidelines .

Q. What controls are essential when studying this compound’s mechanism of action?

- Negative controls : Untreated cells/animal groups and solvent-only (e.g., DMSO) exposures .

- Positive controls : Known pathway inhibitors (e.g., BAY 11-7082 for NF-κB) .

- Internal controls : Housekeeping genes (e.g., GAPDH or β-actin) in Western blotting .

Data Reporting Standards

Q. How should researchers present cytotoxicity data to meet journal requirements?

Q. What metadata is critical for this compound studies involving omics technologies?

- Deposit raw RNA-seq or proteomics data in public repositories (e.g., GEO or PRIDE) with accession numbers.

- Annotate pathways using standardized databases (e.g., Reactome or WikiPathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.